molecular formula C9H11NO B1593024 2,3-Dihydro-1-benzofuran-7-ylmethylamine CAS No. 361393-65-9

2,3-Dihydro-1-benzofuran-7-ylmethylamine

Cat. No.: B1593024
CAS No.: 361393-65-9
M. Wt: 149.19 g/mol
InChI Key: LNQLTDVDXCZARO-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-7-ylmethylamine is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.193 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzofuran-7-ylmethylamine typically involves the following steps:

  • Starting Material: The synthesis begins with benzofuran as the starting material.

  • Reduction Reaction: Benzofuran undergoes a reduction reaction to form 2,3-dihydrobenzofuran.

  • Amination Reaction: The resulting 2,3-dihydrobenzofuran is then subjected to an amination reaction to introduce the methylamine group at the 7-position, yielding this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1-benzofuran-7-ylmethylamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the benzofuran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can yield benzofuran-7-carboxylic acid derivatives.

  • Reduction Products: Reduction can produce 2,3-dihydrobenzofuran derivatives.

  • Substitution Products: Substitution reactions can lead to the formation of various substituted benzofurans.

Scientific Research Applications

2,3-Dihydro-1-benzofuran-7-ylmethylamine has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2,3-Dihydro-1-benzofuran-7-ylmethylamine is similar to other benzofuran derivatives, such as 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ylmethylamine. it is unique in its structure and potential applications. The presence of the methylamine group at the 7-position distinguishes it from other benzofuran derivatives.

Comparison with Similar Compounds

  • 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ylmethylamine

  • 2,3-Dihydrobenzofuran-7-ylmethanamine

  • 2,3-Dihydro-2,2-dimethyl-1-benzofuran-7-ylmethanamine

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3H,4-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQLTDVDXCZARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634677
Record name 1-(2,3-Dihydro-1-benzofuran-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361393-65-9
Record name 1-(2,3-Dihydro-1-benzofuran-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The product of Example 48C (2.2 g) in tetrahydrofuran (10 mL) was treated with lithium aluminumhydride (0.71 g) in tetrahydrofuran (20 mL) at 0° C. dropwise. The mixture was stirred at 0° C. for 90 minutes then carefully treated in succession with water (0.7 mL), 15% sodium hydroxide (0.7 mL) and water (2.1 mL). After stirring overnight, the mixture was filtered through celite, the filter cake was washed with tetrahydrofuran (70 mL), and the filtrate concentrated under reduced pressure. The crude was dissolved in diethylether, washed with water, and extracted with 1N hydrochloric acid (2×20 mL). The acidic extracts were combined, basified with potassium carbonate, and extracted with methylene chloride (4×). The organic extracts were combined, dried (potassium carbonate), filtered, and the filtrate was concentrated under reduced pressure to provide the title compound. MS (DCI/NH3) m/z 150 (M+H)+;
Name
product
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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10 mL
Type
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20 mL
Type
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Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
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Reaction Step Two
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

At 0° C., a solution of 2,3-dihydrobenzofuran-7-carboxylic acid amide (5.2 g, 31 mmol) in THF (100 ml) was added drop wise to a suspension of sodium borohydride in THF. The mixture was stirred for 20 min at 0° C. A solution of iodine (4.1 g, 16 mmol) in THF (100 ml) was added drop wise. After the addition was finished, the reaction mixture was heated for 16 hours to reflux. It was cooled to room temperature. Methanol (260 ml) was added drop wise. The solvent was removed in vacuo. The residue was dissolved in a 20% aqueous solution of sodium hydroxide (200 ml) and tert-butyl methyl ether (200 ml). The phases were separated. The aqueous phase was extracted with tert-butyl methyl ether (2×100 ml). The combined organic layers were dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (90 g), using DCM/methanol/25% aqueous ammonia (100:10:1) as eluent to give 0.93 g of ((2,3-dihydrobenzofuran-7-yl)methyl)amine
Quantity
5.2 g
Type
reactant
Reaction Step One
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100 mL
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4.1 g
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Quantity
100 mL
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260 mL
Type
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Reaction Step Four

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